(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid
CAS No.: 1189694-79-8
Cat. No.: VC0020109
Molecular Formula: C₃¹³C₂H₁₀¹⁵N₂O₇P₂
Molecular Weight: 276.06
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189694-79-8 |
---|---|
Molecular Formula | C₃¹³C₂H₁₀¹⁵N₂O₇P₂ |
Molecular Weight | 276.06 |
IUPAC Name | (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid |
Standard InChI | InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1 |
SMILES | C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Introduction
Structural Composition and Isotopic Labeling Pattern
The compound (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is based on the non-labeled parent structure [1-hydroxy-2-(1H-imidazol-4-yl)-1-phosphono-ethyl]phosphonic acid, which has a molecular formula of C5H10N2O7P2 and a molecular weight of approximately 272.09 g/mol . The non-labeled compound features an imidazole ring connected to a bisphosphonate group through an ethyl linker, with a hydroxyl group at the central carbon position.
What distinguishes the isotopically labeled version is the strategic incorporation of stable isotopes:
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Four 15N atoms replacing the standard 14N atoms in the imidazole ring
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Two 13C atoms replacing the standard 12C atoms in the ethyl linker
This specific isotopic enrichment pattern creates a molecule with distinct spectroscopic properties that enable detailed structural and dynamic studies using various nuclear magnetic resonance (NMR) techniques.
Core Structure Components
The molecule consists of three primary structural components:
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An imidazole heterocycle (with 15N enrichment)
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A carbon backbone linker (with 13C enrichment)
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Two phosphonic acid groups
The imidazole ring provides nitrogen atoms that can participate in hydrogen bonding and acid-base interactions, while the bisphosphonate portion contributes significant acidity and metal-binding capabilities. The hydroxyl group at the central carbon adds further complexity to the molecule's coordination chemistry.
Spectroscopic Properties and Analytical Applications
Nuclear Magnetic Resonance Characteristics
The strategic incorporation of 15N and 13C isotopes in (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid enables sophisticated NMR experiments that would be impossible or extremely difficult with the non-labeled compound.
15N NMR Applications
The 15N enrichment in the imidazole ring provides enhanced sensitivity for detecting nitrogen resonances that are typically difficult to observe due to the low natural abundance (0.37%) and unfavorable NMR properties of the 14N isotope. This enrichment enables direct observation of the nitrogen atoms and their interactions with surrounding nuclei .
The presence of multiple 15N labels allows for the analysis of 15N-15N coupling constants, providing valuable information about the electronic structure and bond angles within the imidazole ring. These couplings can serve as sensitive probes for investigating protonation states, tautomerism, and hydrogen bonding interactions.
13C-15N Coupling Analysis
The incorporation of both 13C and 15N isotopes enables the observation of heteronuclear 13C-15N coupling constants (JCN), which provide direct evidence of connectivity and bond characteristics. Based on available data for similar heterocyclic systems, the one-bond 13C-15N coupling constant (1JCN) in the imidazole ring would likely be in the range of 8-11 Hz .
For the isotopically labeled compound, these coupling constants would be particularly valuable for confirming the structure and investigating any conformational changes that might occur in different environments or upon coordination with metals or other binding partners.
1H-15N Coupling Analysis
The 1H-15N coupling constants (JHN) provide additional structural information. In imidazole rings, these coupling constants typically have values around 9-14 Hz for vicinal couplings . The observation of these coupling constants in the labeled compound would facilitate detailed analysis of the protonation state and tautomeric equilibria of the imidazole ring.
NMR Parameter | Expected Value | Structural Significance |
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15N Chemical Shift (imidazole N1) | -170 to -190 ppm | Protonation state of ring nitrogen |
15N Chemical Shift (imidazole N3) | -80 to -100 ppm | Ring electronic structure |
1JC-N (C-N bond) | 8-11 Hz | Direct C-N connectivity |
2JH-N (vicinal H-N) | 9-14 Hz | Confirmation of ring structure |
31P Chemical Shift | 15-25 ppm | Phosphonate environment |
13C-31P Coupling | 130-150 Hz | C-P bond characteristics |
Synthesis Approaches and Isotopic Incorporation Strategies
The synthesis of (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid would require sophisticated synthetic strategies to incorporate the specific isotopic labels.
Imidazole Ring Labeling
For the incorporation of 15N atoms into the imidazole ring, approaches similar to those described in literature for other 15N-labeled heterocycles would likely be employed. These might involve:
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Starting with 15N-labeled inorganic nitrogen sources such as K15NO3 or Na15NO2
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Converting these to appropriate 15N-labeled organic building blocks
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Assembling the imidazole ring with the desired labeling pattern
For example, the synthesis of 15N-labeled imidazoles often begins with the preparation of 15N-labeled aminoguanidine or similar precursors, which can then be cyclized to form the desired heterocycle .
Carbon Backbone Labeling
Physicochemical Properties
Acid Dissociation Constants
The phosphonic acid groups in the compound would exhibit acidic properties, with pKa values typically in the range of 2-3 for the first deprotonation and 6-7 for the second deprotonation of each phosphonic acid group. The imidazole nitrogen has a pKa around 6-7, making it capable of participating in acid-base equilibria within physiologically relevant pH ranges.
Binding Properties
Bisphosphonates are known for their strong binding to metal ions, particularly calcium and other divalent cations. The presence of the imidazole ring introduces additional coordination possibilities, potentially enabling the compound to function as a chelating agent for transition metals such as copper, zinc, and iron.
This multifunctional binding capability, combined with the spectroscopic advantages provided by the isotopic labeling, makes the compound potentially valuable for studying metal-ligand interactions and coordination chemistry.
Comparison with Non-Labeled Analogues
Key differences include:
Property | Non-Labeled Analogue | Isotopically Labeled Compound |
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Molecular Weight | 272.09 g/mol | ~280 g/mol (with isotopes) |
NMR Sensitivity for N atoms | Low (natural abundance 15N = 0.37%) | High (enriched 15N = ~100%) |
C-N Coupling Observability | Limited | Readily observable |
Suitability for Mechanism Studies | Limited | Excellent |
Cost | Lower | Significantly higher |
Chemical Reactivity | Standard | Virtually identical |
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